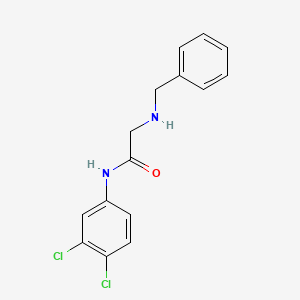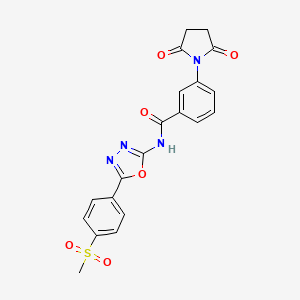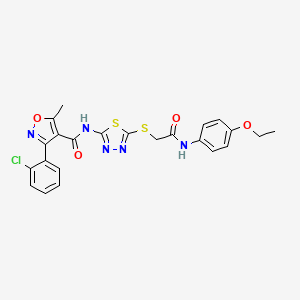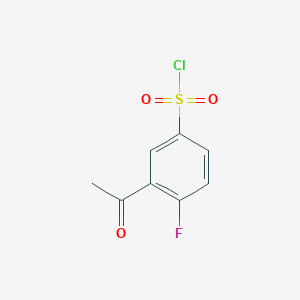
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide, also known as BMS-582949, is a novel small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been shown to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.
Mécanisme D'action
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is a selective inhibitor of p38 MAPK, a key regulator of inflammation. By inhibiting p38 MAPK, N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide has been shown to have several biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as chemokines such as MCP-1 and RANTES. In addition, it reduces the activation of immune cells such as macrophages and T cells, which are responsible for the production of these pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is its selectivity for p38 MAPK, which reduces the risk of off-target effects. In addition, it has been shown to be effective in reducing inflammation in preclinical models of inflammatory diseases. However, one limitation of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide. One potential application is in the treatment of other inflammatory diseases such as psoriasis and inflammatory bowel disease. In addition, there is potential for the development of new formulations of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide that improve its solubility and bioavailability. Finally, there is a need for further studies to assess the safety and efficacy of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide involves several steps, starting with the reaction of 2-aminobenzonitrile with 4-methylbenzoyl chloride to form 2-(4-methylbenzoyl)aminobenzonitrile. This intermediate is then reacted with 3-bromopropionyl chloride to form 2-(4-methylbenzoyl)aminobenzonitrile-3-propionyl chloride. The final step involves the reaction of this intermediate with phenylsulfonyl chloride and ammonia to form N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide.
Applications De Recherche Scientifique
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide has been extensively studied in preclinical models of inflammatory diseases. It has been shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. In addition, it has been shown to reduce airway inflammation and improve lung function in animal models of chronic obstructive pulmonary disease.
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-N-(2-benzoyl-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O5S/c1-21-16-17-27(25(20-21)29(34)22-10-4-2-5-11-22)32-30(35)24-14-8-9-15-26(24)31-28(33)18-19-38(36,37)23-12-6-3-7-13-23/h2-17,20H,18-19H2,1H3,(H,31,33)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDRRMTFMLJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855211.png)

![9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2855214.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2855215.png)


![9-isobutyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2855220.png)
![4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2855223.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2855226.png)



